molecular formula C27H20N4O B157938 Pyrinoline CAS No. 1740-22-3

Pyrinoline

Cat. No. B157938
CAS RN: 1740-22-3
M. Wt: 416.5 g/mol
InChI Key: NCZXKYCNHGRFHE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyrinoline is involved in the cross-linking of collagen fibers, a process catalyzed by lysyl oxidase . This interaction with collagen fibers is essential for the structural integrity and function of tissues where collagen is a major component .

Cellular Effects

This compound has been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) . RAGE is a type-1 transmembrane receptor expressed in various types of cells, including macrophages, endothelial cells, and neuronal cells . The interaction between this compound and RAGE is associated with the pathogenesis and development of multiple chronic diseases such as diabetic complications and neurodegenerative diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with RAGE . It has been shown to bind specifically to RAGE, eliciting toxicity to PC12 cells in a concentration-dependent manner . This effect was attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .

Metabolic Pathways

This compound is involved in the metabolic pathways of collagen, specifically in the cross-linking of collagen fibers . This process is catalyzed by lysyl oxidase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to collagen, given that this compound is a cross-linking compound of collagen fibers . As collagen is distributed throughout the body, so too is this compound.

Subcellular Localization

This compound, being a cross-linking compound of collagen fibers, is likely to be found wherever collagen is present within the cell . This includes the extracellular matrix and potentially other subcellular locations where collagen fibers exist.

Chemical Reactions Analysis

Pyridinoline undergoes several types of chemical reactions, including:

    Oxidation: Pyridinoline can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the pyridinium ring structure.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the pyridinium ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Pyridinoline is unique due to its specific role in collagen cross-linking and its presence in bone and cartilage collagen. Similar compounds include:

Pyridinoline’s uniqueness lies in its specific role in collagen cross-linking and its potential as a biochemical marker for bone-related diseases.

properties

IUPAC Name

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXKYCNHGRFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169742
Record name Pyrinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1740-22-3
Record name α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1740-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrinoline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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